molecular formula C24H20N4 B15125927 4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline

4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline

Cat. No.: B15125927
M. Wt: 364.4 g/mol
InChI Key: SZEIRRWHIDAMTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the successful coupling of the aromatic amines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline is widely used in scientific research due to its versatile chemical properties:

Mechanism of Action

The mechanism of action of 4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4,4’'-Diaminoquaterphenyl: Similar structure but with additional phenyl groups.

    4-Aminophenylboronic acid pinacol ester: Contains a boronic acid group instead of the azo linkage.

    4-Anilinopiperidine: A precursor to various pharmaceutical compounds .

Uniqueness

4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline is unique due to its specific azo linkage and the presence of multiple aromatic amine groups, which confer distinct chemical reactivity and applications compared to its analogs .

Properties

Molecular Formula

C24H20N4

Molecular Weight

364.4 g/mol

IUPAC Name

4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline

InChI

InChI=1S/C24H20N4/c25-20-11-6-17(7-12-20)19-10-15-23(18-8-13-21(26)14-9-18)24(16-19)28-27-22-4-2-1-3-5-22/h1-16H,25-26H2

InChI Key

SZEIRRWHIDAMTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N

Origin of Product

United States

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